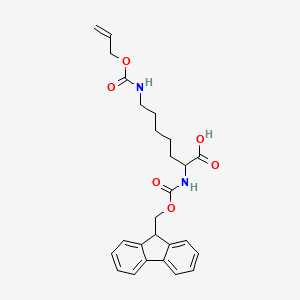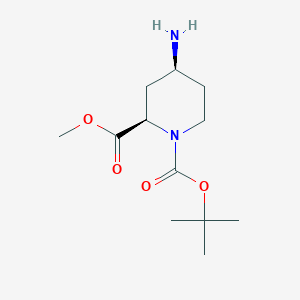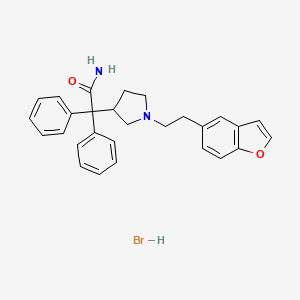![molecular formula C13H20N4O2 B12287157 Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of benzotriazole, which is an aromatic compound containing three nitrogen atoms. This compound is known for its stability and is used in various industrial applications, particularly as a corrosion inhibitor for metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- typically involves the reaction of benzotriazole derivatives with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Benzotriazole derivative and ethanolamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Aplicaciones Científicas De Investigación
Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Mecanismo De Acción
The mechanism of action of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- primarily involves its interaction with metal surfaces. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion. This is achieved through the coordination of the nitrogen atoms in the benzotriazole ring with metal ions, forming stable complexes that inhibit further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: The parent compound, known for its use as a corrosion inhibitor.
Tolyltriazole: A similar compound with a methyl group on the benzene ring, also used as a corrosion inhibitor.
1H-Benzotriazole: Another derivative with similar properties and applications.
Uniqueness
Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is unique due to its enhanced solubility in water and organic solvents, making it more versatile for various applications. Its ability to form stable complexes with metals also makes it a superior corrosion inhibitor compared to its analogs .
Propiedades
Fórmula molecular |
C13H20N4O2 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-[(4-ethylbenzotriazol-1-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H20N4O2/c1-2-11-4-3-5-12-13(11)14-15-17(12)10-16(6-8-18)7-9-19/h3-5,18-19H,2,6-10H2,1H3 |
Clave InChI |
YEFTZJCPZRYCIG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)








![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
